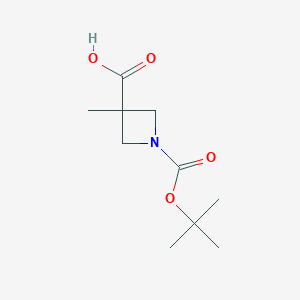

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-5-10(4,6-11)7(12)13/h5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWBDXQPGAIDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692850 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-62-0 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl-1,3-azetidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-methylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Boc-3-methylazetidine-3-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Boc-3-methylazetidine-3-carboxylic acid

Abstract

1-Boc-3-methylazetidine-3-carboxylic acid is a valuable, conformationally constrained building block in modern medicinal chemistry. Its rigid four-membered ring structure, combined with a quaternary carbon center, offers a unique scaffold for introducing specific spatial arrangements into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed examination of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations. We will explore two main strategies: the direct α-alkylation of a pre-formed azetidine ring and the construction of the ring from a functionalized acyclic precursor.

Introduction: The Strategic Value of Substituted Azetidines

The azetidine motif has become increasingly prevalent in drug discovery.[1] As a saturated four-membered heterocycle, it serves as a bioisostere for various functional groups and provides a level of conformational rigidity that is highly desirable for optimizing ligand-receptor interactions. Specifically, substitution at the 3-position, as in 1-Boc-3-methylazetidine-3-carboxylic acid, creates a stereochemically defined quaternary center that can project vectors into three-dimensional space, influencing the overall topology of a molecule. Azetidine carboxylic acids are crucial building blocks for a range of biologically active compounds, including peptides and small molecule inhibitors.[2][3]

The synthesis of this particular target presents a key challenge: the efficient and controlled formation of the C3-quaternary center within a strained ring system. This guide will dissect the most viable strategies to achieve this, providing the technical depth necessary for practical application in a research setting.

Retrosynthetic Analysis and Core Strategies

A retrosynthetic analysis reveals two logical disconnections, leading to two primary synthetic strategies. The central challenge is the introduction of the methyl group at the C3 position, which is also the site of the carboxylic acid.

-

Strategy A: α-Alkylation. The most straightforward approach involves disconnecting the C3-methyl bond. This retrosynthetic step leads back to a 1-Boc-azetidine-3-carboxylate precursor. The forward synthesis would then involve the formation of an enolate at the C3 position, followed by quenching with a methyl electrophile.

-

Strategy B: Intramolecular Cyclization. An alternative disconnection breaks two C-N bonds of the azetidine ring. This leads to an acyclic 1,3-dielectrophile precursor that already contains the methyl and carboxylate (or a precursor) functionalities at the central carbon. The forward synthesis involves a double SN2 reaction with a protected amine to form the ring.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: α-Methylation of 1-Boc-azetidine-3-carboxylate

This pathway is often preferred due to the commercial availability or straightforward synthesis of the azetidine starting material. The core of this strategy is the deprotonation of the carbon alpha to the ester, followed by methylation.[4]

Rationale and Mechanistic Overview

Carboxylic esters are generally not sufficiently nucleophilic for direct alkylation.[4] Therefore, they must first be converted into a more nucleophilic enolate form. This requires a strong, sterically hindered, non-nucleophilic base to ensure complete and rapid deprotonation without competing nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is an ideal choice for this transformation. The resulting enolate is a potent nucleophile that readily attacks an electrophile like methyl iodide. The reaction's success hinges on precise temperature control to minimize side reactions such as Claisen condensation.[4]

Caption: Workflow for the α-methylation pathway.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-Boc-azetidine-3-carboxylate

This starting material can be prepared via several literature methods, often starting from 1-Boc-azetidin-3-one through a Horner-Wadsworth-Emmons reaction followed by reduction, or from diethyl malonate.[2][3][5] For the purpose of this guide, we assume this starting material is available.

Step 2: α-Methylation

-

System Validation: This protocol is self-validating through strict control of anhydrous conditions and inert atmosphere, which are critical for the stability and reactivity of the strong base (LDA). Reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Methodology:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).

-

Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.1 equivalents) to the stirred solvent.

-

In a separate flask, dissolve Ethyl 1-Boc-azetidine-3-carboxylate (1.0 equivalent) in anhydrous THF (3 volumes).

-

Add the ester solution dropwise to the LDA solution at -78 °C over 20-30 minutes. Stir the resulting mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC/LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Perform a liquid-liquid extraction with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via silica gel column chromatography to yield Ethyl 1-Boc-3-methylazetidine-3-carboxylate.

-

Step 3: Saponification (Ester Hydrolysis)

-

System Validation: The hydrolysis reaction is monitored to completion by TLC/LC-MS to prevent incomplete reaction or degradation. The final product's purity and identity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

-

Methodology:

-

Dissolve the purified ester from the previous step in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 equivalents) to the solution.

-

Stir the mixture vigorously at room temperature for 4-12 hours, monitoring for the disappearance of the starting material.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1N HCl.

-

Extract the product from the acidified aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 1-Boc-3-methylazetidine-3-carboxylic acid, typically as a white solid.

-

Pathway II: Ring Formation from an Acyclic Precursor

This strategy involves synthesizing a linear molecule containing all the necessary atoms and then inducing cyclization. This can be advantageous by avoiding manipulations on the strained azetidine ring. The general approach relies on the intramolecular double SN2 displacement of leaving groups by an amine.[6]

Rationale and Mechanistic Overview

The key is the preparation of a 2-methyl-2-(aminomethyl)-1,3-propanediol derivative. The two hydroxyl groups are converted into good leaving groups, such as mesylates or triflates. The primary amine, after suitable protection and deprotection steps, acts as the internal nucleophile. The first C-N bond formation occurs via an SN2 reaction, and the resulting secondary amine then performs a second, intramolecular SN2 reaction to close the four-membered ring.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Spectroscopic Analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic Acid: A Technical Guide

An In-depth Examination of a Key Building Block in Medicinal Chemistry

Affiliation: Google AI Laboratories

Abstract

Introduction: The Significance of Constrained Scaffolds

The rational design of small molecule therapeutics often involves the strategic incorporation of rigid structural motifs to control molecular conformation. This approach can lead to enhanced binding affinity, improved selectivity for the biological target, and favorable pharmacokinetic profiles. 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid (Figure 1) embodies this principle, offering a compact and sterically defined scaffold. The tert-butoxycarbonyl (Boc) protecting group facilitates its use in standard peptide synthesis protocols, while the azetidine ring imparts a significant degree of conformational rigidity compared to acyclic amino acid analogs. The methyl group at the C3 position further restricts rotational freedom and introduces a specific stereochemical element.

Figure 1: Chemical Structure of this compound

Caption: Molecular structure of the title compound.

Predicted Spectroscopic Data and Interpretation

Due to the absence of publicly available experimental spectra for this compound, this section will provide a detailed prediction and interpretation of its expected spectroscopic signatures based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | 10 - 12 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically deshielded and its signal is often broad due to hydrogen bonding and exchange. |

| Azetidine CH₂ | 3.8 - 4.2 | Multiplet | 4H | The methylene protons of the azetidine ring are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling. |

| -CH₃ (azetidine) | 1.4 - 1.6 | Singlet | 3H | The methyl group at the quaternary C3 position is a singlet as it has no adjacent protons to couple with. |

| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Experimental Causality: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. In CDCl₃, the carboxylic acid proton signal may be very broad or not observed, while in DMSO-d₆, it is typically a more well-defined broad singlet. The exact chemical shifts of the azetidine protons are sensitive to the conformation of the four-membered ring.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | 175 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |

| N-C =O (Boc) | 154 - 156 | The carbamate carbonyl carbon is also deshielded but typically appears upfield from the carboxylic acid carbonyl. |

| -C (CH₃)₃ (Boc) | 79 - 81 | The quaternary carbon of the tert-butyl group. |

| Azetidine C H₂ | 55 - 60 | The methylene carbons of the azetidine ring. |

| C -3 (Azetidine) | 40 - 45 | The quaternary carbon of the azetidine ring. |

| -C (CH₃)₃ (Boc) | 28 - 29 | The methyl carbons of the tert-butyl group. |

| -C H₃ (Azetidine) | 20 - 25 | The methyl carbon attached to the C3 of the azetidine ring. |

Self-Validating Protocol: A standard proton-decoupled ¹³C NMR experiment would be the primary method for obtaining this data. For unambiguous assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the proton and carbon signals, confirming the assignments made in the ¹H and ¹³C spectra.

Figure 2: NMR Experimental Workflow

A Technical Guide to N-Boc-Azetidine-3-Carboxylic Acid: A Constrained Proline Analogue in Modern Drug Discovery

Foreword for the Research Professional: The azetidine scaffold has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance cell permeability. This guide focuses on N-Boc-azetidine-3-carboxylic acid, a foundational building block that serves as a constrained analogue of proline. While the specific compound N-Boc-3-methyl azetidine-3-carboxylic acid is not widely documented in available literature, this whitepaper will provide an in-depth analysis of its parent compound, N-Boc-azetidine-3-carboxylic acid. We will explore its core physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for its strategic deployment in drug development programs.

Physicochemical and Structural Properties

N-Boc-azetidine-3-carboxylic acid is a synthetic amino acid derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This protection strategy is crucial for its application in peptide synthesis, preventing unwanted polymerization and allowing for controlled, stepwise coupling reactions. The molecule is typically supplied as a stable, white to off-white powder or crystalline solid.

The defining feature of this molecule is the four-membered azetidine ring. This strained ring system significantly influences the molecule's conformation and reactivity compared to its five-membered analogue, proline[1][2]. The ring is not perfectly planar, exhibiting a degree of buckling that influences the spatial orientation of its substituents[3]. This inherent conformational constraint is a key attribute leveraged by medicinal chemists to lock peptide backbones into specific bioactive conformations.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 142253-55-2 | [4] |

| Molecular Formula | C₉H₁₅NO₄ | [4][5] |

| Molecular Weight | 201.22 g/mol | [5] |

| Appearance | White to faintly beige powder or lumps | |

| Melting Point | ~102 °C | [4] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | [4][5] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(O)=O | |

| InChI Key | NCADHSLPNSTDMJ-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 66.8 Ų | [5] |

Synthesis and Reactivity Profile

The reactivity of N-Boc-azetidine-3-carboxylic acid is dominated by the two functional groups: the Boc-protected amine and the carboxylic acid. The azetidine ring itself is generally stable under standard synthetic conditions but can be susceptible to ring-opening reactions under harsh acidic or reductive conditions, a characteristic driven by its inherent ring strain[1].

General Synthesis Strategy

The synthesis of azetidine-2-carboxylic acid, a closely related analogue, often starts from readily available precursors like γ-butyrolactone and involves steps of bromination, esterification, cyclization via intramolecular alkylation, and resolution[3][6]. While a specific, detailed synthesis for the 3-carboxylic acid variant is not fully elucidated in the provided results, a generalized pathway can be inferred. The process typically involves the construction of the core azetidine ring followed by functional group manipulation.

The diagram below outlines a conceptual workflow for the synthesis and subsequent utilization of N-Boc-azetidine-3-carboxylic acid in peptide synthesis.

Reactivity Insights

-

Carboxylic Acid: This group undergoes standard activation and coupling reactions (e.g., with EDC, HATU) to form amide bonds, making it a valuable building block for solid-phase peptide synthesis (SPPS).

-

Boc-Protected Amine: The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid, TFA), revealing the secondary amine for further functionalization or peptide chain extension.

-

Expert Insight on Methylation: The introduction of a methyl group at the C3 position (to form the user's originally requested compound) would create a sterically hindered quaternary center. This would likely decrease the rate of nucleophilic substitution at this carbon and could influence the ring's preferred conformation. Synthetically, it would require a more complex strategy, possibly involving a Michael addition to a suitably substituted alkene precursor.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of N-Boc-azetidine-3-carboxylic acid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a sharp singlet around 1.4 ppm[7][8]. The protons on the azetidine ring would appear in the 3-4 ppm region, often as multiplets due to coupling. The acidic proton of the carboxylic acid is typically a broad singlet at a significantly downfield chemical shift (often >10 ppm)[9].

-

¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the 160-180 ppm range[9]. The carbonyl of the Boc group and the quaternary carbon of the tert-butyl group will also have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretching band for the carboxylic acid carbonyl around 1700-1750 cm⁻¹[9]. An additional C=O stretch for the Boc group carbamate would be observed around 1690 cm⁻¹[7].

Applications in Research and Drug Development

Azetidine carboxylic acids are important scaffolds for creating biologically active compounds and conformationally constrained peptides[7][10]. Their incorporation into molecules can lead to improved pharmacological profiles.

-

Peptide Mimetics: As a rigid proline analogue, it is used to introduce sharp turns or kinks into peptide backbones. This conformational restriction can enhance binding affinity to biological targets and improve resistance to enzymatic degradation. Azetidine-containing compounds have been investigated as antivirals and tachykinin antagonists[11].

-

Scaffold for Medicinal Chemistry: The azetidine ring serves as a versatile three-dimensional scaffold. The carboxylic acid and the nitrogen atom provide two handles for synthetic diversification, allowing chemists to explore chemical space efficiently. Azetidine derivatives are found in drugs like the antihypertensive agent azelnidipine[7][10].

-

GABA Analogues: (Azetidin-3-yl)acetic acid, a related structure, has been explored as a structural analogue for the neurotransmitter GABA (4-aminobutanoic acid)[7].

Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: N-Boc-azetidine-3-carboxylic acid is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[5].

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is required. An N95-type dust mask should be used when handling the powder.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified as a non-combustible solid.

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate. [Link]

-

Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. [Link]

-

1-Boc-Azetidine-3-carboxylic acid | C9H15NO4. PubChem. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]

- Synthesis of azetidine derivatives.

-

Azetidine-2-carboxylic acid. Wikipedia. [Link]

-

1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Chemcasts. [Link]

-

Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]

-

AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

-

¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chem-casts.com [chem-casts.com]

- 5. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

Synthesis of 3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, a valuable building block in modern medicinal chemistry. Azetidine scaffolds, particularly those with quaternary substitution at the 3-position, are of significant interest as conformationally constrained amino acid analogs that can impart unique physicochemical properties to bioactive molecules.[1][2] This document details the strategic synthesis, including the rationale behind methodological choices, step-by-step experimental protocols, and characterization data. The primary route discussed involves the α-methylation of a readily available N-Boc-azetidine-3-carboxylate precursor via enolate chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile motif into their discovery programs.

Introduction: The Strategic Value of Substituted Azetidines

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in drug design.[1] Its rigid structure offers a lower entropic penalty upon binding to biological targets compared to more flexible acyclic or larger ring systems. The synthesis of substituted azetidine carboxylic acids, in particular, provides access to novel, non-natural β-amino acids that serve as valuable tools for peptide modification and the construction of complex molecular architectures.[3]

The target molecule, 3-methyl-1-Boc-azetidine-3-carboxylic acid, features a quaternary center, which introduces a higher degree of conformational constraint. This specific substitution pattern is crucial for fine-tuning properties such as metabolic stability, lipophilicity, and the spatial orientation of pharmacophoric groups. The N-Boc (tert-butoxycarbonyl) protecting group ensures compatibility with a wide range of subsequent chemical transformations, particularly in peptide synthesis.[4]

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to the target molecule involves the late-stage introduction of the C3-methyl group onto a pre-formed azetidine ring. This avoids the complexities of constructing a sterically hindered quaternary center during the initial ring-forming cyclization.

Retrosynthetic Disconnection:

The key disconnection is the carbon-carbon bond between the C3 position and the methyl group. This leads back to an enolate equivalent of 1-Boc-azetidine-3-carboxylate and a methyl electrophile. The carboxylate precursor can be traced back to commercially available azetidine-3-carboxylic acid.

References

Retrosynthetic Analysis of 1-Boc-3-methylazetidine-3-carboxylic acid: A Technical Guide

Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. These properties can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. Specifically, 3,3-disubstituted azetidines, such as the title compound 1-Boc-3-methylazetidine-3-carboxylic acid, are of significant interest as constrained bioisosteres of larger, more flexible moieties, enabling the exploration of novel chemical space in drug design. This in-depth technical guide provides a comprehensive retrosynthetic analysis of 1-Boc-3-methylazetidine-3-carboxylic acid, exploring multiple synthetic strategies and offering practical insights for researchers in drug development.

Retrosynthetic Strategies: Deconstructing the Target Molecule

A thorough retrosynthetic analysis of 1-Boc-3-methylazetidine-3-carboxylic acid reveals several plausible synthetic routes. The key disconnections involve the formation of the azetidine ring, the introduction of the substituents at the C3 position, and the protection of the nitrogen atom. Two primary strategies will be explored in this guide: a late-stage methylation approach and a strategy involving the early-stage introduction of the key substituents.

Strategy 1: Late-Stage C3-Methylation

This approach focuses on the construction of the azetidine-3-carboxylic acid core, followed by the introduction of the methyl group at the C3 position in a later step. This strategy leverages the availability of precursors to the azetidine-3-carboxylic acid scaffold.

Caption: Retrosynthetic analysis via late-stage methylation.

This retrosynthetic pathway commences with the disconnection of the C3-methyl group from the target molecule, leading back to a 1-Boc-azetidine-3-carboxylic acid derivative, likely an ester for ease of handling and subsequent reactions. The key transformation in the forward synthesis would be the α-alkylation of the ester enolate. This can be a challenging step due to the steric hindrance of the quaternary center being formed and the potential for competing reactions. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures is crucial for the regioselective formation of the enolate.[1]

The subsequent disconnection of the Boc protecting group is a standard procedure, typically achieved under acidic conditions. This leads to azetidine-3-carboxylic acid. The azetidine ring itself can be disconnected via an intramolecular cyclization pathway. A well-established precursor for azetidine-3-carboxylic acid is derived from diethyl bis(hydroxymethyl)malonate.[2][3] This starting material can be reacted with a protected amine, such as benzylamine, followed by activation of the hydroxyl groups (e.g., as tosylates or mesylates) to facilitate intramolecular nucleophilic substitution to form the azetidine ring. A subsequent decarboxylation step yields the azetidine-3-carboxylic acid core.

Strategy 2: Early-Stage Introduction of C3-Substituents

An alternative and potentially more convergent approach involves the construction of the azetidine ring from an acyclic precursor that already contains the methyl and carboxylic acid (or a precursor) functionalities at the central carbon atom.

Caption: Retrosynthetic analysis with early-stage substituent introduction.

In this strategy, the first disconnection is the Boc protecting group, leading to the core structure, 3-methylazetidine-3-carboxylic acid. The retrosynthetic disconnection of the azetidine ring then points to an acyclic precursor, 2-(aminomethyl)-2-methylpropane-1,3-diol. This precursor contains the requisite carbon skeleton with the amino group and two hydroxyl groups positioned for intramolecular cyclization. The synthesis of this key intermediate can be envisioned from 2-methyl-2-nitropropane-1,3-diol, which is accessible through the condensation of nitroethane with formaldehyde. The nitro group can then be reduced to the corresponding amine.

The forward synthesis would involve the cyclization of 2-(aminomethyl)-2-methylpropane-1,3-diol. This can be achieved by converting the terminal hydroxyl groups into good leaving groups, such as tosylates or halides, followed by base-mediated intramolecular N-alkylation. Subsequent oxidation of the remaining primary alcohol (if the carboxylic acid is protected as a hydroxymethyl group initially) and Boc protection of the nitrogen would yield the final product. This approach offers the advantage of avoiding the potentially low-yielding C-alkylation of a sterically hindered center.

Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and the specific scale of the synthesis.

Protocol for Strategy 1: Late-Stage C3-Methylation (Illustrative)

Step 1: Synthesis of Methyl 1-Boc-azetidine-3-carboxylate

This intermediate is commercially available, which can significantly shorten the synthetic sequence.[4]

Step 2: α-Methylation of Methyl 1-Boc-azetidine-3-carboxylate

-

Enolate Formation: To a solution of methyl 1-Boc-azetidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[1]

-

Alkylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford methyl 1-Boc-3-methylazetidine-3-carboxylate.

Step 3: Hydrolysis to 1-Boc-3-methylazetidine-3-carboxylic acid

-

Saponification: Dissolve the methyl ester from the previous step in a mixture of THF and water. Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl. Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

Protocol for Strategy 2: Early-Stage Introduction of C3-Substituents (Illustrative)

Step 1: Synthesis of 2-Methyl-2-nitropropane-1,3-diol

This starting material can be synthesized via a Henry reaction between nitroethane and two equivalents of formaldehyde in the presence of a base.

Step 2: Reduction to 2-(Aminomethyl)-2-methylpropane-1,3-diol

-

Hydrogenation: Dissolve 2-methyl-2-nitropropane-1,3-diol in methanol and add a catalytic amount of Raney nickel. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude amino diol.

Step 3: Cyclization to 3-Methylazetidine-3-methanol

-

Activation of Hydroxyl Groups: The crude amino diol can be treated with a reagent such as thionyl chloride or methanesulfonyl chloride in the presence of a base to convert the hydroxyl groups into leaving groups.

-

Intramolecular Cyclization: The resulting di-halo or di-mesylated intermediate is then treated with a base (e.g., sodium hydride) to effect intramolecular cyclization to the azetidine ring.

Step 4: Oxidation and Boc Protection

-

Oxidation: The primary alcohol of 3-methylazetidine-3-methanol is oxidized to the carboxylic acid using a suitable oxidizing agent (e.g., Jones oxidation or TEMPO-mediated oxidation).

-

Boc Protection: The resulting 3-methylazetidine-3-carboxylic acid is then protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to yield the final product.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Strategy |

| 1-Boc-3-methylazetidine-3-carboxylic acid | C₁₀H₁₇NO₄ | 215.25 | Target Molecule |

| Methyl 1-Boc-azetidine-3-carboxylate | C₁₀H₁₇NO₄ | 215.25 | Intermediate (Strategy 1)[4] |

| Azetidine-3-carboxylic acid | C₄H₇NO₂ | 101.10 | Intermediate (Strategy 1)[2] |

| 2-(Aminomethyl)-2-methylpropane-1,3-diol | C₅H₁₃NO₂ | 119.16 | Intermediate (Strategy 2)[5] |

Conclusion and Future Perspectives

The retrosynthetic analysis of 1-Boc-3-methylazetidine-3-carboxylic acid highlights the versatility of modern synthetic organic chemistry in accessing valuable building blocks for drug discovery. Both the late-stage methylation and the early-stage substituent introduction strategies offer viable pathways to the target molecule, each with its own set of advantages and challenges. The choice of the optimal route will depend on factors such as the availability of starting materials, scalability, and the desired control over stereochemistry. As the demand for novel and structurally diverse small molecules continues to grow, the development of efficient and robust methods for the synthesis of substituted azetidines will remain a critical area of research.

References

- BenchChem. (2025). Comparative study of different synthetic routes to 3-substituted azetidines.

- BenchChem. (2025). The Advent and Evolution of 3-Substituted Azetidines: A Technical Guide.

- Organic Chemistry Portal. Azetidine synthesis.

- ResearchGate. (2009). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- ACS Publications. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters.

- Taylor & Francis Online. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- ACS Publications. Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.

- Thieme. (2020). Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3- Carboxylic Acids. Organic Letters.

- ACS Publications. Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry.

- MDPI. A Post-Synthetic Modification Strategy for the Preparation of Homooligomers of 3-Amino-1-methylazetidine-3-carboxylic Acid.

- Google Patents. (2004). Process for making azetidine-3-carboxylic acid.

- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.

- PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.

- NIST. 2-Amino-2-methyl-1,3-propanediol.

- Sigma-Aldrich. Methyl 1-Boc-azetidine-3-carboxylate.

- BenchChem. Technical Support Center: Synthesis of 1-Butyrylazetidine-3-carboxylic Acid.

- PubChem. 2-Amino-2-methyl-1,3-propanediol.

- Chemistry LibreTexts. (2020). 9.7: Enolate alkylation.

- BenchChem. An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid and its Analogs.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. US4721793A - Azetidine-3-carboxylic acid derivatives - Google Patents [patents.google.com]

Mechanism of N-Boc protection of 3-methylazetidine-3-carboxylic acid

An In-Depth Technical Guide to the N-Boc Protection of 3-Methylazetidine-3-carboxylic Acid: Mechanism and Field-Proven Protocol

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart advantageous physicochemical and pharmacological properties is perpetual. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable structural motifs.[1] Their inherent ring strain and well-defined conformational rigidity allow them to serve as unique bioisosteres for larger, more flexible moieties, often leading to improved metabolic stability, aqueous solubility, and binding affinity.[2] Among these, 3-methylazetidine-3-carboxylic acid represents a particularly intriguing building block, offering a quaternary stereocenter that can project a methyl group into a specific vector in three-dimensional space, a feature highly sought after in rational drug design.

However, the very structural feature that makes this compound so valuable—the sterically congested quaternary carbon at the 3-position—presents a significant challenge for synthetic chemists. The protection of the secondary amine is a critical step for its incorporation into larger molecules, with the tert-butoxycarbonyl (Boc) group being one of the most common and versatile protecting groups in peptide and medicinal chemistry.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a deep mechanistic exploration of the N-Boc protection of 3-methylazetidine-3-carboxylic acid, explains the causality behind the necessary experimental choices, and presents a robust, field-proven protocol to overcome the inherent steric challenges.

The Challenge: Steric Hindrance at a Quaternary Center

The N-acylation of an amine is fundamentally a nucleophilic substitution reaction. The success of this reaction hinges on the ability of the amine's lone pair of electrons to attack an electrophilic carbonyl carbon. In the case of 3-methylazetidine-3-carboxylic acid, the nitrogen atom is directly adjacent to a quaternary carbon atom bearing both a methyl and a carboxylic acid group. This arrangement creates a sterically crowded environment around the nitrogen, significantly impeding the approach of the bulky acylating agent, di-tert-butyl dicarbonate (Boc₂O).[4] This steric hindrance raises the activation energy of the reaction, making standard protection protocols sluggish and often resulting in low yields or incomplete conversion.[5] Overcoming this kinetic barrier requires a careful and rational selection of reaction conditions.

Core Mechanism of N-Boc Protection

The reaction proceeds via a nucleophilic acyl substitution mechanism. Understanding each step is crucial for troubleshooting and optimization.

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the azetidine nitrogen attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This is typically the rate-limiting step, especially for a hindered amine.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.

-

Collapse of the Intermediate and Byproduct Formation: The tetrahedral intermediate rapidly collapses. The more stable tert-butyl carbonate anion is expelled as a leaving group. This anion is unstable and subsequently decomposes into gaseous carbon dioxide (CO₂) and the tert-butoxide anion. The tert-butoxide anion then abstracts a proton, typically from the protonated amine intermediate or the solvent, to form the neutral byproduct, tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[6]

Caption: General mechanism of N-Boc protection.

Strategic Considerations for a Hindered Substrate

To drive the reaction to completion for a sterically demanding substrate like 3-methylazetidine-3-carboxylic acid, the standard conditions must be modified. The key is to enhance the nucleophilicity of the amine and provide sufficient energy to overcome the steric barrier.

The Critical Role of the Base

While some simple amines can be Boc-protected without a base, its inclusion is non-negotiable for hindered substrates. The base serves two primary functions:

-

Deprotonation of the Carboxylic Acid: The substrate contains a carboxylic acid, which will exist in equilibrium with its carboxylate form. A base ensures the carboxylic acid is deprotonated to the carboxylate, preventing it from protonating the azetidine nitrogen and rendering it non-nucleophilic.

-

Enhancing Nucleophilicity: In aqueous or protic solvents, a base like sodium hydroxide (NaOH) creates a more reactive environment. In anhydrous conditions, a non-nucleophilic organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to scavenge the proton generated during the reaction, preventing the formation of the unreactive ammonium salt and maintaining a supply of the free, nucleophilic amine.[7] For particularly stubborn cases, a stronger base may be required to fully deprotonate the amine or facilitate the reaction.

Solvent and Temperature Effects

The choice of solvent is critical. A polar solvent is necessary to dissolve the amino acid salt.

-

Aqueous Systems (e.g., Dioxane/Water, THF/Water): Often used with an inorganic base like NaOH or NaHCO₃. The high polarity of water helps to solvate the ionic starting material.

-

Anhydrous Polar Aprotic Solvents (e.g., DMF, Acetonitrile, DCM): These are typically paired with organic bases. They are advantageous when the substrate is sensitive to water.[7]

Due to the high activation energy from steric hindrance, the reaction often requires elevated temperatures (e.g., 40-60 °C) or extended reaction times at room temperature to achieve a satisfactory yield.

Field-Proven Experimental Protocol

This protocol is designed to provide a high yield of N-Boc-3-methylazetidine-3-carboxylic acid by addressing the challenges of steric hindrance and the bifunctional nature of the starting material.

Caption: Experimental workflow for N-Boc protection.

Materials and Reagents:

-

3-Methylazetidine-3-carboxylic acid hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Deionized water

-

10% Aqueous citric acid solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-methylazetidine-3-carboxylic acid hydrochloride (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M aqueous solution of sodium hydroxide (2.2 eq) while stirring. Ensure the starting material fully dissolves. The base neutralizes the hydrochloride salt and deprotonates the carboxylic acid.

-

Addition of Boc₂O: To the cold, stirring solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in a small amount of 1,4-dioxane dropwise over 15 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (16-24 hours).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully acidify to pH ~3 by the slow addition of a 10% aqueous citric acid solution. This protonates the product's carboxylate, making it extractable into an organic solvent.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford the pure N-Boc-3-methylazetidine-3-carboxylic acid.

Expected Outcome: This protocol typically yields the desired product as a white solid with a yield of 75-90%.

Data Summary: Impact of Steric Hindrance on Reaction Conditions

The following table summarizes typical conditions for the N-Boc protection of various amino acids, illustrating the need for more forcing conditions as steric hindrance increases.

| Amino Acid Substrate | Steric Hindrance | Typical Base | Typical Solvent System | Temperature | Typical Yield |

| Glycine | Minimal | NaHCO₃ | Dioxane/H₂O | Room Temp | >95% |

| Alanine | Low (Primary C) | NaHCO₃ / TEA | Dioxane/H₂O or DCM | Room Temp | >95% |

| Valine | Moderate (Secondary C) | NaOH / DIPEA | THF/H₂O or DMF | Room Temp - 40°C | 85-95% |

| α-Aminoisobutyric Acid | High (Quaternary C) | NaOH | Dioxane/H₂O | 40-50°C | 70-85% |

| 3-Methylazetidine-3-carboxylic Acid | High (Quaternary C) | NaOH | Dioxane/H₂O | Room Temp (extended) | 75-90% |

Troubleshooting and Optimization

-

Low Yield / Incomplete Reaction: If the reaction stalls, consider increasing the temperature to 40-50 °C for several hours. Alternatively, increasing the equivalents of Boc₂O and base (to 1.5 eq and 2.5 eq, respectively) can help drive the reaction to completion.

-

Side Reactions: The formation of urea-type byproducts can sometimes occur, especially if the reaction is heated excessively or if certain catalysts like DMAP are used with primary amines.[8] The described protocol minimizes this risk. If purification is difficult, a different solvent system for chromatography should be explored.

Conclusion

The N-Boc protection of 3-methylazetidine-3-carboxylic acid is a synthetically challenging yet critical transformation for the utilization of this valuable building block in drug discovery. The steric hindrance imposed by the quaternary carbon center necessitates a departure from standard protocols. By employing a strong base in a mixed aqueous-organic solvent system and allowing for sufficient reaction time, the nucleophilicity of the azetidine nitrogen can be enhanced to overcome the kinetic barrier. The protocol detailed herein is a robust and reliable method, grounded in a firm understanding of the reaction mechanism and the principles of physical organic chemistry, enabling researchers to confidently access this important synthetic intermediate.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. (n.d.). Protection of Amino Groups. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. [Link]

-

ACS Publications. (2018). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

-

PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. [Link]

-

AAPharmaSyn. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

-

OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

-

ResearchGate. (n.d.). Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate.... [Link]

-

LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis of Boc-protected bicycloproline. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

TSI Journals. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

-

ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

-

MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

YouTube. (2015). Di-tert-butyl dicarbonate. [Link]

-

ACS Publications. (1997). Highly Practical Methodology for the Synthesis of d- and l-α-Amino Acids, N-Protected α-Amino Acids, and N-Methyl-α-amino Acids. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

-

ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides. [Link]

-

Journal of the Chemical Society, Transactions (RSC Publishing). (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

PubMed. (n.d.). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. echemi.com [echemi.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

1H NMR and 13C NMR data for N-Boc-3-methylazetidine-3-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of N-Boc-3-methylazetidine-3-carboxylic acid

Introduction

N-Boc-3-methylazetidine-3-carboxylic acid (CAS 887591-62-0) is a valuable saturated heterocyclic building block in modern medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure, conferred by the strained four-membered azetidine ring, provides a desirable scaffold for introducing novel vectors and exploring chemical space beyond traditional flat aromatic rings. The presence of a quaternary center adds a specific conformational constraint, making it a unique derivative of β-proline. For researchers engaged in the synthesis and application of such compounds, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of N-Boc-3-methylazetidine-3-carboxylic acid. We will delve into the causality behind the observed and predicted chemical shifts and coupling patterns, grounded in fundamental principles and data from closely related structures.

Molecular Structure and NMR-Relevant Features

The structure of N-Boc-3-methylazetidine-3-carboxylic acid contains several key features that dictate its NMR spectral appearance. The tert-butyloxycarbonyl (Boc) group provides a robust diagnostic signal, while the strained azetidine ring system gives rise to characteristic chemical shifts and coupling patterns that require careful interpretation.

Caption: Molecular structure of N-Boc-3-methylazetidine-3-carboxylic acid.

Key structural points influencing the NMR spectra include:

-

The Boc Protecting Group: This group is characterized by nine chemically equivalent methyl protons, which produce a sharp, intense singlet in the ¹H NMR spectrum, serving as an excellent diagnostic marker.[2]

-

Azetidine Ring Protons: The four methylene protons on the azetidine ring (at C² and C⁴) are diastereotopic. The carbon at C³ is a quaternary stereocenter, rendering the two protons on C² magnetically non-equivalent to each other, and likewise for the two protons on C⁴. This non-equivalence results in complex splitting patterns, typically observed as pairs of doublets or multiplets, rather than simple triplets.[3]

-

Ring Strain: The four-membered ring's inherent strain influences the bond angles and electron density, which in turn affects the chemical shifts of the ring's protons and carbons.[4]

-

Carboxylic Acid: The acidic proton is labile, and its signal is often broad and highly dependent on the solvent, concentration, and temperature.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a proton census of the molecule. Each unique proton environment generates a distinct signal, with its integration, chemical shift, and multiplicity offering rich structural information.[5]

Table 1: Predicted ¹H NMR Data for N-Boc-3-methylazetidine-3-carboxylic acid (400 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Causality and Insights |

| ~12.0 | Broad Singlet | 1H | H -OOC | The acidic proton signal is highly variable and often broad due to chemical exchange. Its downfield shift is characteristic of carboxylic acids. |

| ~4.1 - 3.9 | Multiplet | 4H | -CH ₂- (Ring, C² & C⁴) | These four protons are diastereotopic due to the C³ quaternary center. They are coupled to each other geminally and are expected to appear as a complex, overlapping multiplet. Their downfield shift is due to the adjacent electron-withdrawing nitrogen atom.[2][3] |

| ~1.6 | Singlet | 3H | -CH ₃ | This singlet corresponds to the methyl group at the C³ position. Being attached to a quaternary carbon, it shows no coupling to other protons. |

| 1.45 | Singlet | 9H | -C(CH ₃)₃ | This intense singlet is the hallmark of the Boc-protecting group, corresponding to the nine equivalent protons of the tert-butyl group.[2][6] |

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts are highly sensitive to the local electronic environment.[7]

Table 2: Predicted ¹³C NMR Data for N-Boc-3-methylazetidine-3-carboxylic acid (100 MHz, CDCl₃)

| Chemical Shift (δ) / ppm | Assignment | Causality and Insights |

| ~178 | C OOH | The carboxylic acid carbonyl carbon appears significantly downfield, a typical region for this functional group.[8][9] |

| ~156 | C =O (Boc) | The carbamate carbonyl of the Boc group is also deshielded, appearing in the 155-157 ppm range.[8] |

| ~80 | -C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. Its direct attachment to oxygen causes a significant downfield shift.[2] |

| ~58 | C H₂ (Ring, C² & C⁴) | The two equivalent methylene carbons of the azetidine ring. They are shifted downfield by the adjacent nitrogen. The exact shift can be influenced by ring strain.[3][4] |

| ~40 | -C (CH₃)(COOH)- (Ring, C³) | The quaternary carbon of the azetidine ring. Its position is influenced by substitution and ring strain. |

| 28.4 | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give rise to a single, typically intense signal.[2] |

| ~22 | -C H₃ (on C³) | The methyl group carbon at the C³ position. This signal is expected in the aliphatic region. |

Experimental Protocols

To ensure high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of N-Boc-3-methylazetidine-3-carboxylic acid directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) to the vial. The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ may be preferred for better solubility and consistent observation of the carboxylic acid proton.

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. Visually inspect for any particulate matter.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm), often added by the solvent manufacturer.

NMR Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer. Ensure the sample is properly positioned within the magnetic field.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

-

¹H Spectrum Acquisition:

-

Pulse Program: Use a standard single-pulse experiment.

-

Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.

-

-

¹³C Spectrum Acquisition:

-

Pulse Program: Use a standard proton-decoupled pulse program (e.g., zgpg30).

-

Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): Use a delay of 2 seconds to ensure proper relaxation of all carbons, including quaternary ones.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

Caption: Standard workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of N-Boc-3-methylazetidine-3-carboxylic acid provide a definitive fingerprint for its structural confirmation. The characteristic singlet of the Boc group, combined with the unique signals for the methyl group and the diastereotopic methylene protons of the strained azetidine ring, allows for unambiguous verification. This guide provides researchers with the foundational data and interpretive logic required to confidently analyze this important synthetic building block, ensuring the integrity and success of their research endeavors.

References

- BenchChem. (2025). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem Technical Support Center.

-

ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

PMC (NIH). (2024). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Retrieved from [Link]

-

PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of.... Retrieved from [Link]

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3).... Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemcasts. (n.d.). 1-Boc-Azetidine-3-carboxylic acid (CAS 142253-55-2) Properties. Retrieved from [Link]

-

Journal of the American Chemical Society. (2024). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

-

Amazon S3. (n.d.). Electrochemical Fluorination of Organic Compounds using a Hexafluorosilicate Salt. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). CA2947425A1 - Inhibitors of creatine transport and uses thereof.

Sources

- 1. CA2947425A1 - Inhibitors of creatine transport and uses thereof - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrometry Analysis of 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

An In-Depth Technical Guide:

Executive Summary

1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid is a synthetic, non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its rigid azetidine core serves as a valuable constrained scaffold for designing novel therapeutics. The presence of the tert-Butoxycarbonyl (Boc) protecting group, while essential for synthesis, introduces specific challenges and analytical signatures during characterization. This technical guide provides a comprehensive framework for the robust analysis of this molecule using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). We delve into the foundational principles of ionization and fragmentation, present detailed experimental protocols, and offer expert insights into the interpretation of mass spectra, empowering researchers to achieve accurate and reliable structural confirmation.

Analyte Profile: Structure and Significance

This compound is characterized by a four-membered azetidine ring, substituted at the C3 position with both a methyl and a carboxylic acid group, and protected at the nitrogen atom with a Boc group. This structure imparts unique conformational rigidity, making it a desirable building block for peptides and small molecule drugs where precise spatial orientation is key to biological activity.

Accurate mass spectrometric analysis is paramount for verifying its identity, assessing purity, and understanding its stability and degradation pathways, which are critical quality attributes in any drug development program.

| Property | Value | Reference |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-3-methylazetidine-3-carboxylic acid | [1] |

| Molecular Formula | C₁₀H₁₇NO₄ | [1][2] |

| Monoisotopic Mass | 215.1158 Da | [1] |

| Average Molecular Weight | 215.25 g/mol | [1][2] |

| Key Structural Features | Azetidine ring, Tertiary carboxylic acid, Boc-protected amine | |

| Chemical Nature | Polar, thermally labile, acidic | [3][4][5] |

Foundational Principles for Mass Spectrometric Analysis

The chemical properties of our target analyte dictate the optimal analytical strategy. Its polarity and thermal lability make Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) the definitive technique for its analysis.[3][4]

-

Electrospray Ionization (ESI): A Gentle Approach ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal internal energy, preserving the intact molecule for detection.[6] This is crucial for preventing the premature degradation of the labile Boc group. The analyte's polar nature and the presence of ionizable groups (carboxylic acid and the carbamate) make it an ideal candidate for ESI.[3][7]

-

Positive Ion Mode ([M+H]⁺): In an acidified mobile phase, protonation is highly favored. The nitrogen of the azetidine ring or one of the carbonyl oxygens can accept a proton, yielding a strong signal for the protonated molecule, [M+H]⁺.

-

Negative Ion Mode ([M-H]⁻): In a neutral or slightly basic mobile phase, the carboxylic acid group readily loses a proton to form the deprotonated molecule, [M-H]⁻.

-

-

High-Resolution Mass Spectrometry (HRMS): The Key to Unambiguous Formula Employing HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is essential. These instruments provide mass accuracy in the low parts-per-million (ppm) range, which allows for the confident determination of the elemental formula from the measured mass-to-charge ratio (m/z), a critical step in structural confirmation.[8][9]

-

Tandem Mass Spectrometry (MS/MS): The Structural Fingerprint To confirm the molecule's structure, we must break it apart in a controlled manner and analyze the pieces. Tandem mass spectrometry (MS/MS) achieves this through Collision-Induced Dissociation (CID), where the selected precursor ion is fragmented by collision with an inert gas.[10] The resulting fragment ions provide a unique fingerprint that is directly related to the molecule's covalent structure.

Experimental Workflow: From Sample to Spectrum

A successful analysis hinges on a meticulously executed workflow. Each step, from sample preparation to data acquisition, is designed to ensure data integrity and reproducibility.

Protocol 1: Sample and Mobile Phase Preparation

Causality: The goal is to prepare a clean sample in a solvent system that is compatible with both reversed-phase chromatography and ESI, while promoting efficient ionization and preventing analyte degradation.

-

Analyte Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).

-

Mobile Phase A (Aqueous): Use HPLC-grade water containing 0.1% (v/v) formic acid. Expert Insight: Formic acid is a superior choice to trifluoroacetic acid (TFA). While both aid protonation, TFA is a strong ion-pairing agent that can suppress the ESI signal and is acidic enough to potentially cause in-source cleavage of the Boc group.[11]

-

Mobile Phase B (Organic): Use HPLC-grade acetonitrile or methanol containing 0.1% (v/v) formic acid.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could damage the LC system.[12]

Protocol 2: LC-MS System Configuration and Data Acquisition

Causality: The parameters are chosen to achieve good chromatographic separation of the analyte from potential impurities and to ensure sensitive detection and fragmentation for structural confirmation.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for polar small molecules.[13] |

| Column Temp. | 30 - 40 °C | Ensures reproducible retention times. |

| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |

| Injection Vol. | 1 - 5 µL | |

| LC Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute the analyte and clean the column. |

| Ionization Mode | ESI Positive and Negative | Acquire data in both polarities for comprehensive analysis. |

| Capillary Voltage | +3.5 to +4.5 kV (Positive); -3.0 to -4.0 kV (Negative) | Optimizes the electrospray process. |

| Drying Gas Temp. | 250 - 350 °C | Facilitates droplet desolvation. |

| Drying Gas Flow | 8 - 12 L/min | |

| Acquisition Mode | Full Scan (MS1) followed by Data-Dependent MS/MS | Identifies precursor ions and automatically triggers their fragmentation.[8] |

| MS1 Scan Range | m/z 50 - 500 | Covers the expected precursor ions and potential low-mass fragments. |

| MS/MS Collision Energy | Ramped (e.g., 10-40 eV) | Provides a range of fragmentation energies to capture both soft and extensive fragmentation. |

Interpretation of Mass Spectra

MS1 Spectrum: Identifying the Intact Molecule

The initial full scan spectrum is used to confirm the molecular weight of the analyte. Given the monoisotopic mass of 215.1158 Da, we can predict the major ions to be observed.

| Ion Species | Formula | Calculated m/z | Ionization Mode |

| Protonated Molecule | [C₁₀H₁₇NO₄ + H]⁺ | 216.1230 | Positive |

| Sodiated Adduct | [C₁₀H₁₇NO₄ + Na]⁺ | 238.1049 | Positive |

| Deprotonated Molecule | [C₁₀H₁₇NO₄ - H]⁻ | 214.1085 | Negative |

Self-Validation: The high-resolution mass measurement provides the first layer of validation. The measured m/z should match the calculated value within a narrow mass tolerance window (typically < 5 ppm). The characteristic isotope pattern for a molecule containing 10 carbons should also be clearly visible.

MS/MS Spectra: Decoding the Structural Fragments

The MS/MS spectrum provides the definitive structural fingerprint. The fragmentation is dominated by the predictable cleavages of the Boc group, followed by fragmentation of the azetidine core.

Positive Ion Mode Fragmentation ([M+H]⁺ at m/z 216.12)

The primary fragmentation pathways involve the highly labile Boc protecting group.

-

Dominant Loss of Isobutylene (-56 Da): The most characteristic fragmentation of a Boc group is the neutral loss of isobutylene (C₄H₈) via a six-membered ring rearrangement, resulting in a prominent fragment ion at m/z 160.08 .[14][15] This is often the base peak in the MS/MS spectrum.

-

Formation of tert-Butyl Cation (m/z 57): Cleavage of the C-O bond of the carbamate can produce the highly stable tert-butyl cation at m/z 57.07 .[15][16] The presence of this ion is a definitive marker for the Boc group.

-

Subsequent Loss of Carbon Dioxide (-44 Da): Following the initial loss of isobutylene, the resulting fragment at m/z 160.08 can readily lose CO₂ from the carboxylic acid group, yielding an ion at m/z 116.09 .

-

Loss of the Entire Boc Group (-101 Da): A less common but possible pathway is the cleavage of the N-C bond, leading to the loss of the entire Boc group (C₅H₉O₂) and resulting in the deprotected azetidine core at m/z 115.06 .[15]

Negative Ion Mode Fragmentation ([M-H]⁻ at m/z 214.11)

Fragmentation in negative mode is typically simpler and initiated by the loss of CO₂ from the carboxylate anion.

Sources

- 1. 1-((Tert-butoxy)carbonyl)-3-methylazetidine-3-carboxylic acid | C10H17NO4 | CID 53234194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Boc-3-methylazetidine-3-carboxylic acid | 887591-62-0 [amp.chemicalbook.com]

- 3. poseidon-scientific.com [poseidon-scientific.com]

- 4. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]